Cycloheptanecarboxamide

Pharmacokinetics Antiepileptic Drug Development Metabolic Stability

Cycloheptanecarboxamide (CAS 1459-39-8) is a seven-membered cyclic carboxamide with quantifiably higher lipophilicity (LogP 2.59 vs. 1.75 for cyclohexane analog) and differential metabolic conversion to the acid form—properties directly relevant to CNS prodrug programs and COX-2 inhibitor SAR. It provides researchers with a distinct ring-expansion benchmark that improves blood-brain barrier permeability and avoids generic substitution risk. We supply research-grade lots at ≥97% purity, shipped under ambient conditions, with transparent pricing for 50 mg, 250 mg, 1 g, and 5 g scales. Contact us for bulk orders.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1459-39-8
Cat. No. B074654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptanecarboxamide
CAS1459-39-8
Synonymscycloheptanecarboxamide
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C(=O)N
InChIInChI=1S/C8H15NO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,9,10)
InChIKeyQJVFPOMUIKCQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptanecarboxamide (CAS 1459-39-8): A Distinct Seven-Membered Cyclic Amide Scaffold for Pharmacokinetic and Drug Discovery Research


Cycloheptanecarboxamide (CAS 1459-39-8) is a cyclic carboxamide characterized by a seven-membered cycloheptane ring linked to a primary carboxamide group (-CONH2) [1]. This compound serves as a versatile building block in medicinal chemistry and materials science, with its unique ring size conferring distinct conformational and physicochemical properties compared to five- and six-membered analogs [2]. Its lipophilic cycloheptane backbone enhances membrane permeability, while the carboxamide group enables hydrogen-bonding interactions critical for target binding [3]. The compound has been investigated as a component in valpromide analogue studies, where its pharmacokinetic behavior was compared directly with other cyclic and aliphatic amides [4].

Why Cycloheptanecarboxamide (CAS 1459-39-8) Cannot Be Substituted with Cyclohexanecarboxamide or Other In-Class Analogs: Evidence from Pharmacokinetic and Physicochemical Data


Cycloalkanecarboxamides are not interchangeable due to ring-size-dependent differences in biotransformation susceptibility and lipophilicity. In a direct comparative pharmacokinetic study, cycloheptanecarboxamide (CHD) underwent complete or partial conversion to its corresponding acid, whereas 1-methyl cyclohexanecarboxamide (MCD) and t-butylacetamide (TBD) exhibited differing metabolic stability profiles [1]. Additionally, the increased carbon count in the seven-membered ring elevates LogP compared to the six-membered analog cyclohexanecarboxamide, directly impacting membrane permeability and distribution [2][3]. These quantifiable differences in metabolic fate and physicochemical properties underscore the risk of generic substitution in research or development workflows.

Quantitative Differentiation Evidence for Cycloheptanecarboxamide (CAS 1459-39-8) vs. Closest Analogs


Comparative Biotransformation Susceptibility in Valpromide Analogue Series

In a side-by-side pharmacokinetic study of valpromide analogues, cycloheptanecarboxamide (CHD) underwent complete or partial conversion to its corresponding acid, unlike the β-substituted t-butylacetamide (TBD), which remained stable to amide-acid biotransformation [1]. This difference in metabolic fate highlights the impact of ring size and substitution on stability, a critical parameter for in vivo efficacy.

Pharmacokinetics Antiepileptic Drug Development Metabolic Stability

Lipophilicity Differential: LogP Comparison Between Cycloheptanecarboxamide and Cyclohexanecarboxamide

Cycloheptanecarboxamide exhibits a higher calculated LogP (2.5918) compared to cyclohexanecarboxamide (LogP 1.75230), indicating increased lipophilicity conferred by the seven-membered ring [1][2]. This difference in hydrophobicity directly influences membrane permeability and distribution, a key consideration in CNS drug discovery.

Physicochemical Property Drug Design Membrane Permeability

COX-2 Inhibitory Activity of Cycloheptanecarboxamide

Cycloheptanecarboxamide has been reported to inhibit COX-2 enzyme activity with an IC₅₀ value of 15 µM [1]. While this activity is moderate, it provides a quantitative baseline for structure-activity relationship (SAR) studies and scaffold optimization in anti-inflammatory drug discovery programs.

Anti-inflammatory Enzyme Inhibition COX-2

Evidence-Backed Application Scenarios for Cycloheptanecarboxamide (CAS 1459-39-8) in Drug Discovery and Chemical Biology


Metabolically Labile Scaffold for Prodrug Design

Based on its complete or partial conversion to the corresponding acid in vivo [1], cycloheptanecarboxamide is ideally suited for designing prodrugs that require rapid metabolic activation or clearance. This property differentiates it from β-substituted analogs like t-butylacetamide, which remain stable.

CNS-Penetrant Compound Optimization

The elevated LogP of cycloheptanecarboxamide (2.5918) compared to the six-membered analog (1.75230) [2] supports its use in central nervous system drug discovery programs where enhanced blood-brain barrier permeability is a design goal. Medicinal chemists can leverage this increased lipophilicity to improve brain exposure.

Anti-inflammatory Lead Discovery and SAR Studies

With a reported COX-2 IC₅₀ of 15 µM [3], cycloheptanecarboxamide serves as a quantitative benchmark for iterative SAR exploration. Researchers can use this baseline to evaluate the impact of ring substitutions and functional group modifications on anti-inflammatory potency.

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